molecular formula C35H52N6O10 B1597320 Val-glu-pro-ile-pro-tyr CAS No. 94773-24-7

Val-glu-pro-ile-pro-tyr

Cat. No.: B1597320
CAS No.: 94773-24-7
M. Wt: 716.8 g/mol
InChI Key: ZQOILFFBJUNGRA-NMVUUJPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-glu-pro-ile-pro-tyr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are typically protected with groups such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted side reactions . The synthesis is carried out under mild conditions, with each coupling step followed by deprotection and washing to remove excess reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 97% .

Chemical Reactions Analysis

Types of Reactions

Val-glu-pro-ile-pro-tyr can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and peroxidase enzymes.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-glu-pro-ile-pro-tyr is unique due to its specific sequence and its potent immunostimulatory properties. Unlike other peptides, it has been shown to significantly enhance the phagocytic activity of macrophages and increase resistance to bacterial infections . Its specific sequence also allows for targeted interactions with immune cell receptors, making it a valuable tool in immunological research.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOILFFBJUNGRA-NMVUUJPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915315
Record name N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94773-24-7
Record name Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Val-glu-pro-ile-pro-tyr
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Reactant of Route 6
Val-glu-pro-ile-pro-tyr

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